molecular formula C23H20ClN3O4S B15081752 2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide

Cat. No.: B15081752
M. Wt: 469.9 g/mol
InChI Key: WNWPAECUJPPCSR-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a sulfonylamino group, and a prop-2-enoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide typically involves multiple steps:

    Formation of the Chlorophenyl Sulfonylamino Intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate.

    Formation of the Prop-2-enoxyphenyl Intermediate: This step involves the reaction of 3-hydroxyprop-2-enylbenzene with an appropriate aldehyde to form the prop-2-enoxyphenyl intermediate.

    Condensation Reaction: The final step involves the condensation of the chlorophenyl sulfonylamino intermediate with the prop-2-enoxyphenyl intermediate under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide
  • **4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide

Uniqueness

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H20ClN3O4S

Molecular Weight

469.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C23H20ClN3O4S/c1-2-14-31-19-7-5-6-17(15-19)16-25-26-23(28)21-8-3-4-9-22(21)27-32(29,30)20-12-10-18(24)11-13-20/h2-13,15-16,27H,1,14H2,(H,26,28)/b25-16+

InChI Key

WNWPAECUJPPCSR-PCLIKHOPSA-N

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.